tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity patterns.
Preparation Methods
The synthesis of tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS).
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst
Chemical Reactions Analysis
tert-Butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-Butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in drug development and design.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioactivity .
Comparison with Similar Compounds
tert-Butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (2R)-2-(chloromethyl)-2-methylpyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (2R)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a bromomethyl group.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
Molecular Formula |
C11H20BrNO2 |
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Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m1/s1 |
InChI Key |
SFKIJLRMCFYHSN-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
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